

Spectroscopic comparison of 3-Methylcyclopentanol stereoisomers

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Compound of Interest

Compound Name: 3-Methylcyclopentanol

Cat. No.: B093247

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A comprehensive spectroscopic comparison of the stereoisomers of **3-methylcyclopentanol** is essential for researchers in stereoselective synthesis and drug development, where precise stereochemical identification is critical. The four stereoisomers of **3-methylcyclopentanol** are the enantiomeric pairs of **cis-3-methylcyclopentanol** ((1R,3S) and (1S,3R)) and **trans-3-methylcyclopentanol** ((1R,3R) and (1S,3S)). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary data to differentiate between these diastereomers. Enantiomers, having identical physical properties in an achiral environment, will exhibit identical spectra under standard conditions. Therefore, this guide will focus on the spectroscopic distinctions between the cis and trans diastereomers.

Spectroscopic Data Summary

The orientation of the methyl and hydroxyl groups, either on the same side (cis) or opposite sides (trans) of the cyclopentane ring, leads to distinct chemical environments for the nuclei and different vibrational modes, which are reflected in their respective spectra.

Spectroscopic Data	cis-3-Methylcyclopentanol ((1R,3S)/(1S,3R))	trans-3-Methylcyclopentanol ((1R,3R)/(1S,3S))
¹H NMR (Predicted)		
Chemical Shift (ppm)	H1: ~4.2 (quintet)	H1: ~4.0 (quintet)
H3: ~2.0 (m)	H3: ~1.8 (m)	
CH ₃ : ~0.9 (d)	CH ₃ : ~1.0 (d)	
¹³C NMR		
Chemical Shift (ppm)	C1: ~74	C1: ~73
C3: ~35	C3: ~36	
CH ₃ : ~20	CH ₃ : ~21	
IR Spectroscopy		
O-H Stretch (cm ⁻¹)	~3350 (broad)	~3350 (broad)
C-O Stretch (cm ⁻¹)	~1050	~1070
Mass Spectrometry		
Molecular Ion (m/z)	100.16	100.16
Key Fragments (m/z)	85, 82, 71, 57	85, 82, 71, 57

Note: NMR data is based on general principles of stereoisomerism and predicted values, as direct comparative experimental data for all isomers is not consistently available in the public domain. The mass spectra of the diastereomers are expected to be very similar due to identical fragmentation pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **3-methylcyclopentanol** stereoisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024-4096, due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

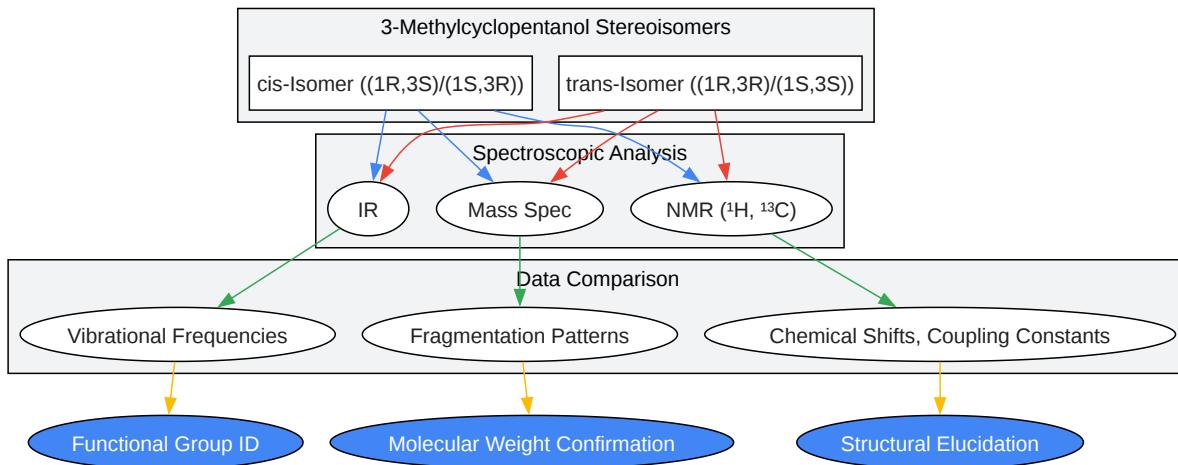
- Number of Scans: 16-32.
- A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of the isomers.
- Ionization: Electron Ionization (EI) at 70 eV is typically used.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Mass Range: m/z 40-200.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic comparison of **3-methylcyclopentanol** stereoisomers.



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Caption: Experimental workflow for spectroscopic comparison.

In conclusion, the spectroscopic analysis of **3-methylcyclopentanol** stereoisomers, particularly through NMR spectroscopy, allows for the clear differentiation of the cis and trans diastereomers based on the distinct chemical environments of their constituent atoms. While IR and MS provide valuable information on functional groups and molecular weight, NMR is the most powerful tool for stereochemical elucidation in this context.

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